molecular formula C10H21ClO B13575946 3-(Chloromethyl)-1-isopropoxy-4-methylpentane

3-(Chloromethyl)-1-isopropoxy-4-methylpentane

Katalognummer: B13575946
Molekulargewicht: 192.72 g/mol
InChI-Schlüssel: ZYDLIGGLFWOIMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane is an organic compound with a complex structure that includes a chloromethyl group, a methyl group, and a propan-2-yloxy group attached to a pentane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane typically involves the chloromethylation of 4-methyl-1-(propan-2-yloxy)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of 3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

    Substitution: Products include amines, ethers, and thioethers.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Wissenschaftliche Forschungsanwendungen

3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive chloromethyl group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane involves its reactivity towards nucleophiles. The chloromethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(chloromethyl)-2-ethyl-1-(propan-2-yloxy)butane
  • 1-(chloromethyl)-2-(propan-2-yloxy)benzene

Uniqueness

3-(chloromethyl)-4-methyl-1-(propan-2-yloxy)pentane is unique due to its specific substitution pattern on the pentane backbone. This structural feature imparts distinct reactivity and properties compared to similar compounds. For example, the presence of both a chloromethyl and a propan-2-yloxy group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C10H21ClO

Molekulargewicht

192.72 g/mol

IUPAC-Name

3-(chloromethyl)-4-methyl-1-propan-2-yloxypentane

InChI

InChI=1S/C10H21ClO/c1-8(2)10(7-11)5-6-12-9(3)4/h8-10H,5-7H2,1-4H3

InChI-Schlüssel

ZYDLIGGLFWOIMQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CCOC(C)C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.